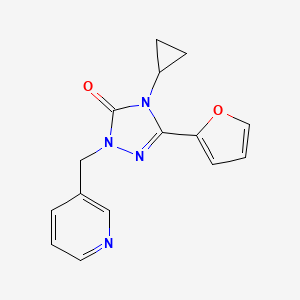
4-cyclopropyl-3-(furan-2-yl)-1-(pyridin-3-ylmethyl)-1H-1,2,4-triazol-5(4H)-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
4-cyclopropyl-3-(furan-2-yl)-1-(pyridin-3-ylmethyl)-1H-1,2,4-triazol-5(4H)-one is a chemical compound that has gained significant attention from the scientific community due to its potential applications in various fields.
Scientific Research Applications
Synthesis of Heterocyclic Compounds
Research has explored the synthesis of heterocyclic compounds involving structures related to 4-cyclopropyl-3-(furan-2-yl)-1-(pyridin-3-ylmethyl)-1H-1,2,4-triazol-5(4H)-one, focusing on the creation of N-alkylated triazoles, oxadiazoles, and thiadiazoles. These syntheses utilize furan-2-ylmethylidene derivatives as precursors, demonstrating the compound's potential as a building block in creating complex heterocyclic systems, which could be crucial in developing novel pharmacophores or materials with unique properties (El-Essawy & Rady, 2011).
Catalytic Applications in Organic Synthesis
Studies have reported on the palladium-catalyzed C-H bond activation for direct arylation of heteroaromatic compounds, including pyridines and furans, which are part of the compound's structure. This research signifies the role of such structures in facilitating regioselective C-H bond activation and arylation, underlining their importance in streamlining synthetic routes for complex organic molecules (Roger, Gottumukkala, & Doucet, 2010).
Asymmetric Synthesis and Cyclopropanation
Research on the rhodium-catalyzed cyclopropanation of heteroaryldiazoacetates, including furan and pyridine derivatives, highlights the compound's relevance in asymmetric synthesis. These findings point to its potential utility in constructing stereoselective cyclopropane derivatives, which are valuable in medicinal chemistry and natural product synthesis (Davies & Townsend, 2001).
Antimicrobial and Biological Applications
The compound's framework has been explored in the synthesis of novel chitosan Schiff bases, incorporating heterocyclic moieties such as furan and pyridine. These derivatives have been evaluated for antimicrobial activity, suggesting the compound's potential as a scaffold in designing new antimicrobial agents (Hamed et al., 2020).
Polymorphism and Material Science
Investigations into the polymorphism of closely related compounds reveal the significance of the core structure in affecting the physical properties and stability of materials. Such research underlines the compound's relevance in material science, especially in understanding and controlling the crystalline forms of pharmaceuticals and materials (Shishkina et al., 2021).
properties
IUPAC Name |
4-cyclopropyl-5-(furan-2-yl)-2-(pyridin-3-ylmethyl)-1,2,4-triazol-3-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14N4O2/c20-15-18(10-11-3-1-7-16-9-11)17-14(13-4-2-8-21-13)19(15)12-5-6-12/h1-4,7-9,12H,5-6,10H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CAXSQHQLPPHQFH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1N2C(=NN(C2=O)CC3=CN=CC=C3)C4=CC=CO4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14N4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
282.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-[2-(3-Chlorophenoxy)ethylcarbamoyl]-5-fluorosulfonyloxypyridine](/img/structure/B2685303.png)
![1-(2-((4-(4-(Trifluoromethyl)benzo[d]thiazol-2-yl)piperazin-1-yl)sulfonyl)ethyl)piperidine-2,6-dione](/img/structure/B2685304.png)
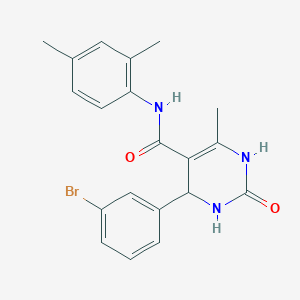
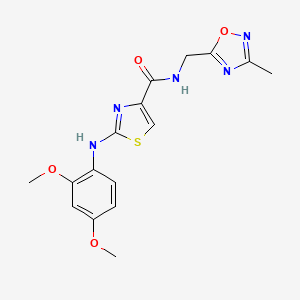
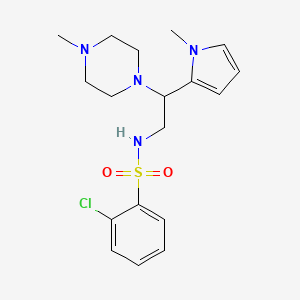
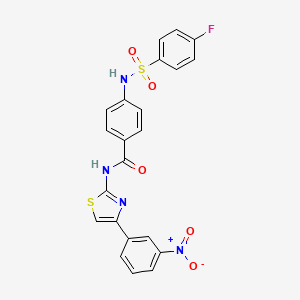
![5-Azaspiro[2.4]heptane-1-carboxylic acid hydrochloride](/img/no-structure.png)
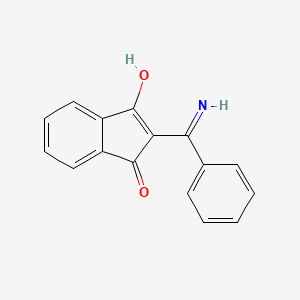

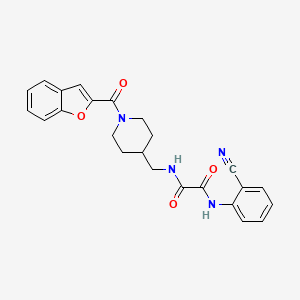
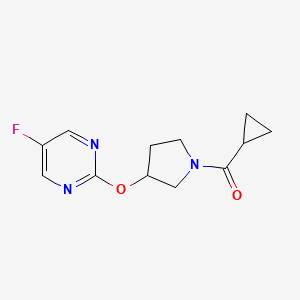
![N-(2,5-dichlorophenyl)-2-{[3-(4-phenylpiperazin-1-yl)pyrazin-2-yl]sulfanyl}acetamide](/img/structure/B2685320.png)

![9-methyl-6-(2-phenoxyethyl)-6H-indolo[2,3-b]quinoxaline](/img/structure/B2685324.png)